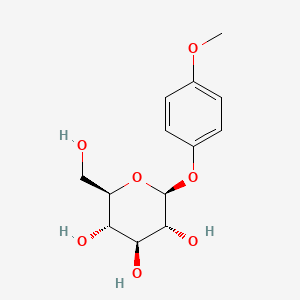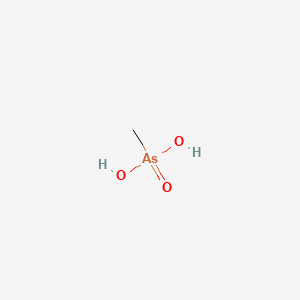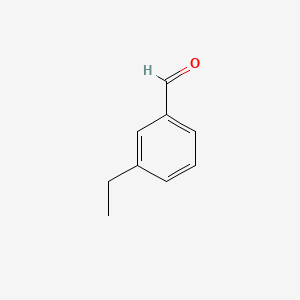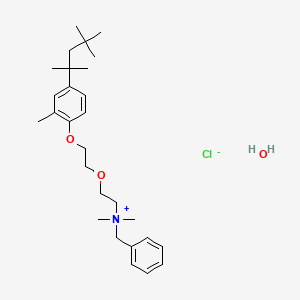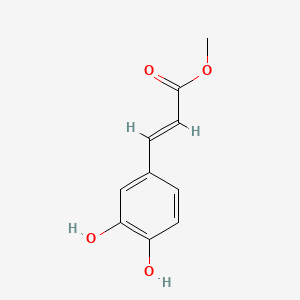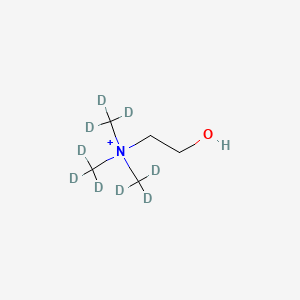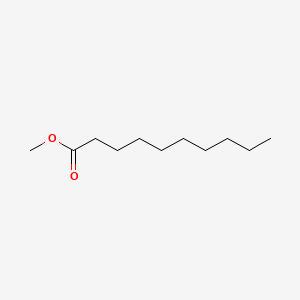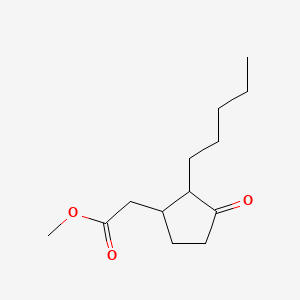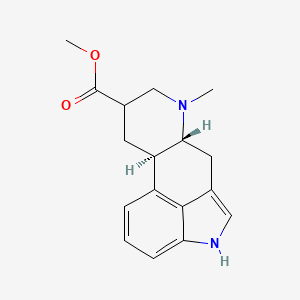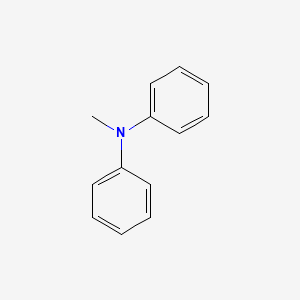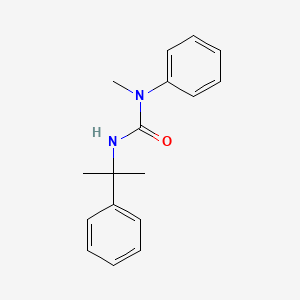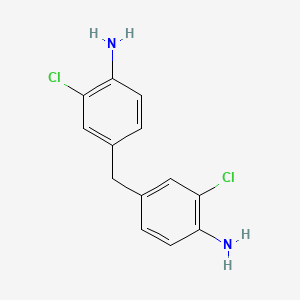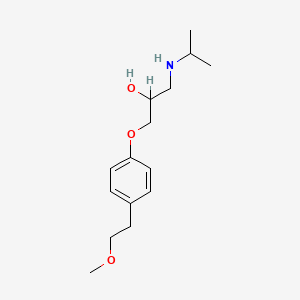
Metoprolol
Overview
Description
Metoprolol is a selective beta-1 adrenergic receptor blocker, commonly used in the treatment of cardiovascular conditions such as hypertension, angina, and heart failure . It is available in different formulations, including this compound tartrate and this compound succinate, which are used for immediate and extended release, respectively .
Mechanism of Action
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart, reducing the heart rate and cardiac output . This makes it particularly effective in treating cardiovascular conditions.
Mode of Action
This compound acts as an antagonist for the beta-1-adrenergic receptors, specifically in cardiac cells . It has negligible effect on beta-2 receptors . By inhibiting these receptors, this compound decreases cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased force of heart muscle contraction) effects .
Biochemical Pathways
This compound’s metabolism is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . It undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The principle pathways of this compound metabolism include α-Hydroxylation, O-demethylation, and N-dealkylation .
Pharmacokinetics
This compound is mostly absorbed from the intestine with an absorption fraction of 0.95 . The systemic bioavailability after oral administration is approximately 50% . It is metabolized in the liver via CYP2D6 and CYP3A4 enzymes and has an elimination half-life of 3–7 hours . It is excreted through the kidneys .
Result of Action
The administration of this compound results in a dose-dependent reduction in heart rate and cardiac output . This effect is generated due to a decreased cardiac excitability, cardiac output, and myocardial oxygen demand . At the cellular level, this compound has been found to protect cardiomyocytes from arginine vasopressin (AVP)-induced senescence .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of this compound in different water bodies can lead to its biodegradation, which can have unexpected effects on microbial communities . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of this compound is predicted to present a low risk to the environment .
Biochemical Analysis
Biochemical Properties
Metoprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in decreased protein kinase A (PKA) activity, ultimately leading to reduced phosphorylation of target proteins involved in cardiac muscle contraction .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cardiac myocytes, this compound reduces the force of contraction by decreasing calcium influx through L-type calcium channels. This leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the heart muscle. Additionally, this compound influences cell signaling pathways by inhibiting the beta-adrenergic receptor-mediated activation of adenylate cyclase, resulting in decreased cAMP production. This inhibition affects gene expression and cellular metabolism, leading to reduced energy expenditure and oxygen demand by the heart .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-1 adrenergic receptors, which are predominantly found in the heart. By competitively inhibiting the binding of catecholamines to these receptors, this compound prevents the activation of adenylate cyclase and subsequent production of cAMP. This leads to a decrease in PKA activity and reduced phosphorylation of target proteins involved in cardiac muscle contraction. Additionally, this compound may exert its effects through the inhibition of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can lead to sustained reductions in heart rate and blood pressure, as well as improvements in cardiac function. Prolonged use of this compound may also result in adaptive changes in beta-adrenergic receptor expression and signaling, which could affect its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects. At higher doses, this compound may lead to toxic effects such as bradycardia, hypotension, and cardiac arrhythmias. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at certain dosage levels, beyond which the risk of adverse effects increases .
Metabolic Pathways
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly by CYP2D6. The metabolic pathways of this compound involve oxidation, dealkylation, and hydroxylation reactions, leading to the formation of various metabolites. These metabolites are then excreted in the urine. The interaction of this compound with CYP2D6 can lead to variations in its pharmacokinetics and pharmacodynamics, depending on the genetic polymorphisms of the enzyme in different individuals .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily. This compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its localization within the cell membrane, where it can effectively bind to and inhibit beta-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metoprolol involves several steps, starting with the reaction of p-bromophenol with methyl vinyl ether in the presence of a palladium catalyst to produce 4-(2-methoxyethyl)phenol . This intermediate is then hydrogenated using a palladium-carbon catalyst to yield the final product, 4-(2-methoxyethyl)phenol . The process is relatively straightforward, with readily available raw materials and simple reaction conditions, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Metoprolol undergoes various chemical reactions, including hydroxylation and O-demethylation . These reactions are primarily catalyzed by the cytochrome P450 enzyme system, particularly CYP2D6 .
Common Reagents and Conditions: The hydroxylation of this compound typically involves the use of oxidizing agents, while O-demethylation requires demethylating agents . These reactions are carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed: The major products formed from the chemical reactions of this compound include α-hydroxythis compound and O-demethylthis compound . These metabolites are pharmacologically active and contribute to the overall therapeutic effects of the drug.
Scientific Research Applications
Metoprolol has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its effects on cardiovascular diseases, including its ability to reduce mortality in patients with myocardial infarction . Additionally, this compound is used in research related to drug-gene interactions, as genetic variations in the CYP2D6 enzyme can significantly affect the drug’s metabolism and efficacy . The compound is also investigated for its potential use in treating other conditions, such as thyroid crisis and circumscribed choroidal hemangioma .
Comparison with Similar Compounds
Metoprolol is often compared with other beta-blockers, such as propranolol, atenolol, and bisoprolol . Unlike propranolol, which is non-selective, this compound specifically targets beta-1 receptors, making it more suitable for patients with respiratory conditions like asthma . Atenolol and bisoprolol are also selective beta-1 blockers, but this compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, give it unique advantages in certain clinical scenarios .
List of Similar Compounds:- Propranolol
- Atenolol
- Bisoprolol
- Timolol
- Labetalol
- Acebutolol
This compound’s unique properties and extensive research applications make it a valuable compound in the field of medicine and pharmacology.
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does metoprolol interact with its target and what are the downstream effects?
A1: this compound is a cardioselective β1-adrenergic blocking agent [, ]. It primarily acts by selectively blocking cardiac β1-adrenergic receptors, particularly at lower doses []. This blockade inhibits the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure [, ]. This compound's selectivity for β1-receptors over β2-receptors is dose-dependent, with higher doses demonstrating less selectivity [].
Q2: Does this compound affect blood pressure through mechanisms other than its direct cardiac effects?
A2: Research suggests that this compound can influence blood pressure through modulation of the sympathetic nervous system []. Studies have shown that this compound, but not thiazide diuretics, was associated with lower total, cardiovascular, and coronary heart disease mortality in hypertensive patients, particularly smokers, even when blood pressure control was similar between the groups []. This suggests that this compound may offer protective benefits beyond its blood pressure-lowering effect [].
Q3: How is this compound metabolized in the body?
A4: this compound is primarily metabolized in the liver by cytochrome P450 2D6 (CYP2D6) [, ]. Interindividual variability in this compound metabolism and bioavailability is significantly influenced by factors like aging and CYP2D6 polymorphism []. This variability can impact the drug's efficacy and potential for drug interactions [, ].
Q4: Does this compound exhibit enantioselectivity in its pharmacokinetics?
A6: Yes, this compound exhibits stereoselective pharmacokinetics. Studies reveal that the S(-)-enantiomer of this compound tends to accumulate in plasma []. This accumulation is not attributed to stereoselective alpha-hydroxylation, as renal clearance of all four alpha-hydroxythis compound stereoisomers is similar, indicating no stereoselectivity in their renal excretion [].
Q5: What are the clinical applications of this compound?
A5: this compound is used in a variety of cardiovascular diseases, including:
- Hypertension: this compound effectively lowers blood pressure, both alone and in combination with other antihypertensives [, ].
- Angina Pectoris: It reduces the frequency and severity of angina attacks [, , ].
- Arrhythmias: this compound is effective in controlling heart rate in atrial fibrillation [, ].
- Myocardial Infarction: It plays a role in reducing infarct size and improving left ventricular ejection fraction in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [].
- Heart Failure: this compound improves symptoms, reduces hospitalization rates, and improves long-term outcomes in patients with chronic heart failure [, ].
- Migraine Prophylaxis: It is used prophylactically to reduce the frequency and severity of migraine attacks [].
Q6: What are the potential adverse effects of this compound?
A9: While generally well-tolerated, this compound can cause side effects in some individuals []. Common side effects include gastrointestinal disturbances, dizziness, and fatigue [, ]. Less common but potentially serious side effects include bradycardia, hypotension, and bronchospasm in susceptible individuals [, ]. This compound can also induce hallucinations, particularly in elderly patients, emphasizing the importance of careful monitoring and individualized treatment [].
Q7: Does this compound have any potential for liver toxicity?
A10: this compound has been associated with liver injury in some cases, highlighting the need for monitoring liver function, particularly during long-term therapy []. Studies in animal models suggest that the antioxidant Vitamin E may offer a protective effect against this compound-induced liver injury by reducing oxidative stress and liver enzyme elevations [].
Q8: Are there different formulations of this compound available?
A11: Yes, this compound is available in various formulations, including immediate-release tablets, sustained-release tablets, and intravenous injections [, , , ]. The choice of formulation depends on the specific clinical indication and desired therapeutic effect [, , , ]. For example, sustained-release formulations, like this compound Oros (Metoros), offer the advantage of once-daily dosing, potentially improving patient compliance [].
Q9: Are there any ongoing research efforts to develop new drug delivery systems for this compound?
A12: Yes, researchers are exploring novel drug delivery approaches for this compound to enhance its therapeutic efficacy and patient compliance. For instance, studies have investigated the development of transdermal drug delivery systems (TDDS) for felodipine and this compound []. These TDDS aim to provide sustained drug release over extended periods, potentially improving bioavailability and reducing side effects compared to conventional oral administration []. Another area of research involves developing floating effervescent tablets of this compound succinate []. This approach utilizes a gastric retention system to release the drug in the stomach, optimizing its absorption and maximizing therapeutic benefit [].
Q10: What are some analytical techniques used to measure this compound concentrations?
A10: Several analytical methods are employed to quantify this compound levels in various matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used for the analysis of this compound in pharmaceutical formulations and biological samples [, ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is increasingly utilized for the determination of this compound in plasma and other biological matrices, enabling accurate quantification at low concentrations [, ].
Q11: How are the analytical methods for this compound validated?
A14: Validation of analytical methods for this compound is crucial to ensure their accuracy, precision, specificity, and reliability [, ]. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, robustness, and system suitability [, ]. Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonisation (ICH), to ensure the validity and reliability of their analytical data [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

